卤贝他索丙酸酯

描述

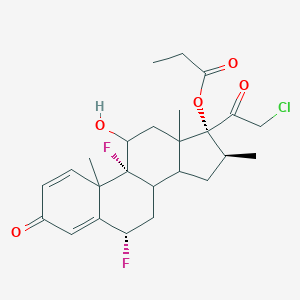

卤贝他索丙酸酯是一种高效的合成皮质类固醇,主要用于其抗炎和抗瘙痒特性。 它通常局部应用于治疗各种皮肤病,例如斑块状银屑病、湿疹和皮炎 . 卤贝他索丙酸酯的化学结构的特点是存在氯和氟原子,这使其具有高效性 .

科学研究应用

卤贝他索丙酸酯在科学研究中具有广泛的应用:

作用机制

卤贝他索丙酸酯通过与皮肤中的糖皮质激素受体结合来发挥作用。这种结合抑制促炎细胞因子和介质的释放,从而减少炎症和瘙痒。 该化合物还诱导脂皮素的产生,脂皮素抑制磷脂酶 A2,从而减少花生四烯酸及其代谢产物的合成 .

类似化合物:

氯倍他索丙酸酯: 另一种用于类似皮肤病的高效皮质类固醇.

地氟氢化可的松二醋酸酯: 一种具有类似抗炎特性的高效皮质类固醇.

倍他米松二丙酸酯: 用于其抗炎和免疫抑制作用.

生化分析

Biochemical Properties

Halobetasol propionate interacts with glucocorticoid receptors in the cytoplasm of cells, forming a complex that translocates to the nucleus. This complex binds to DNA and modifies gene transcription, leading to changes in protein synthesis .

Cellular Effects

Halobetasol propionate has been shown to have significant effects on various types of cells, particularly those involved in immune responses and inflammation. It suppresses the immune response, reducing the production and release of inflammatory mediators . This leads to a decrease in inflammation and itching, which are common symptoms of conditions like psoriasis .

Molecular Mechanism

The molecular mechanism of halobetasol propionate involves its binding to the glucocorticoid receptor, leading to changes in gene expression . This binding inhibits the release of arachidonic acid, a precursor to inflammatory mediators, thereby reducing inflammation .

Temporal Effects in Laboratory Settings

The effects of halobetasol propionate can change over time in laboratory settings. It has been shown to suppress the hypothalamic-pituitary-adrenal (HPA) axis, which can lead to changes in glucocorticoid levels over time

Dosage Effects in Animal Models

In animal models, the effects of halobetasol propionate can vary with different dosages . High doses can lead to adverse effects, including skin thinning and HPA axis suppression . More studies are needed to fully understand the dosage effects of halobetasol propionate in animal models.

Metabolic Pathways

Halobetasol propionate is primarily metabolized in the liver

Transport and Distribution

Halobetasol propionate is applied topically and can be absorbed through the skin into the bloodstream

Subcellular Localization

As a steroid hormone, halobetasol propionate is lipophilic and can diffuse across cell membranes. Once inside the cell, it binds to the glucocorticoid receptor in the cytoplasm. The receptor-drug complex then translocates to the nucleus, where it can influence gene expression .

准备方法

合成路线和反应条件: 卤贝他索丙酸酯的合成涉及多个步骤,从基本的类固醇结构开始。该过程包括卤化、氟化和酯化反应。 关键中间体通常通过类固醇核的选择性卤化和氟化制备,然后与丙酸酯化 .

工业生产方法: 卤贝他索丙酸酯的工业生产通常采用高效液相色谱 (HPLC) 进行纯化和质量控制。 该过程确保去除杂质并生产适合药用级的高纯度化合物 .

化学反应分析

反应类型: 卤贝他索丙酸酯会发生各种化学反应,包括:

氧化: 这种反应会导致酮和其他氧化衍生物的形成。

还原: 还原反应可以将酮转化回醇。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 丙酮中的碘化钠等试剂可以促进卤素取代反应.

相似化合物的比较

Clobetasol Propionate: Another highly potent corticosteroid used for similar dermatological conditions.

Diflorasone Diacetate: A potent corticosteroid with similar anti-inflammatory properties.

Betamethasone Dipropionate: Used for its anti-inflammatory and immunosuppressive effects.

Uniqueness: Halobetasol propionate is unique due to its high potency and specific chemical modifications, such as the presence of chlorine and fluorine atoms, which enhance its efficacy and stability .

属性

CAS 编号 |

66852-54-8 |

|---|---|

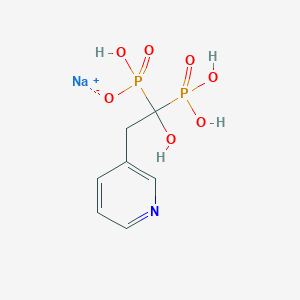

分子式 |

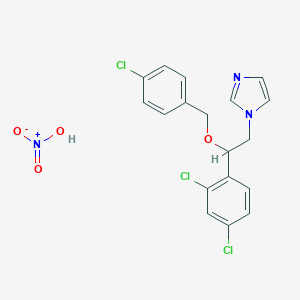

C25H31ClF2O5 |

分子量 |

485.0 g/mol |

IUPAC 名称 |

[(9R,10S,13S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13?,15?,16?,18?,19?,22-,23-,24-,25-/m0/s1 |

InChI 键 |

BDSYKGHYMJNPAB-KXBWIIEKSA-N |

手性 SMILES |

CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CC(C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl |

规范 SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl |

Key on ui other cas no. |

66852-54-8 |

物理描述 |

Solid |

Pictograms |

Irritant; Health Hazard |

溶解度 |

7.57e-03 g/L |

同义词 |

6 alpha-fluoroclobetasol 17-propionate 6-fluoroclobetasol 17-propionate CGP 14 458 CGP 14458 CGP-14458 halobetasol halobetasol propionate ulobetasol Ultravate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does halobetasol propionate exert its anti-inflammatory effects?

A: Halobetasol propionate is a potent synthetic corticosteroid. [] As such, it acts as a glucocorticoid receptor agonist. Upon binding to the glucocorticoid receptor, it translocates into the nucleus and modulates gene expression, ultimately leading to the suppression of pro-inflammatory mediators like cytokines and chemokines. [, , ]

Q2: What is the rationale behind combining halobetasol propionate with tazarotene in treating psoriasis?

A: Halobetasol propionate, a potent corticosteroid, primarily targets inflammation, while tazarotene, a retinoid, focuses on epidermal proliferation and differentiation. Combining them in a single formulation potentially offers a synergistic therapeutic effect by addressing multiple pathogenic pathways involved in psoriasis. [, ] Clinical trials have indeed demonstrated superior efficacy of the combined halobetasol propionate/tazarotene lotion compared to the individual components or vehicle. [, , , , ]

Q3: Does halobetasol propionate and tazarotene lotion demonstrate a synergistic effect in treating psoriasis, and how is it assessed?

A: Research suggests that the combination of halobetasol propionate 0.01% and tazarotene 0.045% in a lotion formulation exhibits a synergistic effect in treating moderate-to-severe plaque psoriasis. This synergy was evaluated by comparing the efficacy of the combination therapy with the sum of the individual contributions of halobetasol propionate and tazarotene. The results showed a greater benefit from the combined therapy, indicating synergy. []

Q4: How does the combined halobetasol propionate/tazarotene lotion impact inflammatory markers in psoriatic lesions?

A: Studies show that the fixed-combination halobetasol propionate and tazarotene lotion effectively reduces TNF-α and IL-17A levels in psoriatic lesions. These cytokines play significant roles in the inflammatory cascade driving psoriasis. The reduction in these markers correlates with clinical improvement observed in treated plaques. []

Q5: What is the molecular formula and weight of halobetasol propionate?

A: The molecular formula of halobetasol propionate is C25H31ClO5F, and its molecular weight is 466.97 g/mol. []

Q6: What spectroscopic techniques are commonly employed to characterize halobetasol propionate?

A: Ultraviolet-visible (UV-Vis) spectrophotometry and high-performance liquid chromatography (HPLC) coupled with UV detection are frequently used for the quantification and characterization of halobetasol propionate. The UV-Vis spectrum typically shows a maximum absorbance (λ-max) around 240 nm. [, , , ]

Q7: Can halobetasol propionate be mixed with ammonium lactate for topical application in psoriasis?

A: Research indicates that halobetasol propionate is compatible with ammonium lactate. Studies analyzing the stability of halobetasol propionate mixed with ammonium lactate lotion showed no significant degradation of the active ingredient, suggesting the possibility of combining these agents for treating psoriasis. []

Q8: What is the stability profile of halobetasol propionate in topical formulations?

A: Halobetasol propionate exhibits good stability in various topical formulations. Studies investigating its stability under stress conditions like hydrolysis, oxidation, photolysis, and heat demonstrate its robustness. The development of stability-indicating analytical methods ensures accurate quantification even in the presence of degradation products. [, ]

Q9: How does the formulation of halobetasol propionate lotion differ from cream, and what are the advantages?

A: Halobetasol propionate lotion utilizes a polymeric matrix technology that allows for uniform distribution of optimally sized drug particles on the skin, enhancing drug delivery. This technology also contributes to better skin hydration. Compared to the cream formulation, the lotion provides a more rapid onset and a higher level of skin moisturization. []

Q10: Are there alternative drug delivery systems for halobetasol propionate beyond conventional topical formulations?

A: Researchers are exploring novel drug delivery systems, like solid lipid nanoparticles (SLNs), to enhance the therapeutic profile of halobetasol propionate. Studies show that incorporating halobetasol propionate into SLNs improves its skin targeting, potentially reducing systemic absorption and side effects. These SLN formulations demonstrate controlled drug release and improved accumulation in the skin, making them promising alternatives for topical delivery. []

Q11: What animal models are employed to study the efficacy of halobetasol propionate in inflammatory skin conditions?

A: Researchers commonly use the croton oil ear edema model in Wistar rats to investigate the anti-inflammatory activity of halobetasol propionate. This model involves inducing ear edema using croton oil, and the efficacy of halobetasol propionate is evaluated by its ability to reduce the inflammation. [, ]

Q12: What are the key findings from clinical trials evaluating the efficacy of halobetasol propionate 0.01% lotion in treating psoriasis?

A: Clinical trials have demonstrated the efficacy and safety of halobetasol propionate 0.01% lotion in treating moderate-to-severe plaque psoriasis. These trials showed that the lotion effectively reduces the severity of clinical signs like erythema, plaque elevation, and scaling, comparable to the higher concentration halobetasol propionate 0.05% cream. [, , , ]

Q13: Are there clinical trials investigating the long-term safety and efficacy of halobetasol propionate/tazarotene lotion in psoriasis management?

A: Yes, long-term open-label studies have been conducted to assess the safety and efficacy of halobetasol propionate 0.01%/tazarotene 0.045% lotion for up to a year. These studies demonstrated sustained efficacy and a favorable safety profile, supporting the use of this fixed-combination therapy for the long-term management of plaque psoriasis. [, ]

Q14: What is the clinical evidence supporting the use of halobetasol propionate/tazarotene lotion in treating scalp psoriasis?

A: Open-label pilot studies suggest the efficacy of the fixed-combination halobetasol propionate 0.01% and tazarotene 0.045% lotion in treating scalp psoriasis. The studies reported significant improvements in clinical measures, including the Investigator’s Global Assessment (IGA) and the Psoriasis Scalp Severity Index (PSSI), along with improved quality of life. []

Q15: What are the common adverse effects associated with halobetasol propionate use?

A: While generally well-tolerated, halobetasol propionate, especially in its higher potency formulations, might cause local skin reactions like irritation, burning, itching, dryness, or atrophy with prolonged use. []

Q16: Does the lower concentration of halobetasol propionate (0.01%) in the combination lotion translate to a better safety profile?

A: Clinical trials indicate that the fixed-combination halobetasol propionate 0.01%/tazarotene 0.045% lotion is well-tolerated. The lower halobetasol propionate concentration in this formulation might contribute to a reduced risk of local skin reactions compared to higher potency halobetasol propionate formulations or tazarotene monotherapy. [, , ]

Q17: What analytical methods are used to quantify halobetasol propionate and its impurities in pharmaceutical formulations?

A: High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for quantifying halobetasol propionate and its related impurities in pharmaceutical formulations. The method involves separating the drug and impurities on a chromatographic column and detecting them based on their UV absorbance properties. [, , ]

Q18: How is the quality of halobetasol propionate assured during manufacturing and distribution?

A: Stringent quality control measures are implemented throughout the manufacturing and distribution of halobetasol propionate formulations to ensure consistent quality, safety, and efficacy. These measures include raw material testing, in-process controls during manufacturing, and final product testing against established specifications. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。